molecular formula C11H10ClN3OS B2401009 1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone CAS No. 301193-48-6

1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone

Cat. No.: B2401009
CAS No.: 301193-48-6
M. Wt: 267.73
InChI Key: SSHAJHYPMJKZQL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone is a triazole-containing sulfanyl ketone derivative characterized by a 4-chlorophenyl group at the ethanone position and a 4-methyl-1,2,4-triazole moiety linked via a thioether bond.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS/c1-15-7-13-14-11(15)17-6-10(16)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHAJHYPMJKZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone typically involves the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a reaction with a suitable nucleophile to form the chlorophenyl intermediate.

    Introduction of the Triazole Ring: The intermediate is then reacted with 4-methyl-4H-1,2,4-triazole under appropriate conditions to introduce the triazole ring.

    Formation of the Sulfanyl Linkage:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antifungal or antibacterial agent due to the presence of the triazole ring.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes, which can disrupt biological processes in microorganisms, making it effective as an antimicrobial agent. The chlorophenyl group may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The 4-chlorophenyl group (target compound) enhances stability compared to 4-hydroxyphenyl analogs (), as seen in higher thermal stability (mp 270–271°C for the hydroxy derivative vs. 152–153°C for piperidinyl-quinazoline analogs) .
  • Lipophilicity Modifications : tert-Butyl and methoxy groups () increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Structural and Crystallographic Insights

  • Conformational Polymorphism: Triazole-thione analogs () exhibit conformational polymorphism, with orthorhombic and monoclinic forms differing in dihedral angles (21.2°–36.5°), affecting packing efficiency and solubility .
  • Crystallographic Software: SHELX programs () were critical in resolving structures of related compounds, such as 1-(4-chlorophenyl)-2-phenyl-2-(3-phenylisoquinolylsulfanyl)ethanone (), which crystallizes with four independent molecules in the asymmetric unit .

Biological Activity

1-(4-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone, also known by its CAS number 301193-48-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl and methyl groups further enhances its pharmacological profile. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₃ClN₄OS
Molecular Weight284.77 g/mol
CAS Number301193-48-6
Melting PointNot specified

Antifungal Activity

One of the primary areas of research for this compound is its antifungal activity. Studies have indicated that derivatives of triazole compounds exhibit significant antifungal properties by inhibiting the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi. This mechanism disrupts fungal cell membrane integrity, leading to cell death.

Antimicrobial Properties

Research has shown that this compound demonstrates antimicrobial effects against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its interference with bacterial cell wall synthesis and protein synthesis pathways.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.

Case Studies and Research Findings

  • Antifungal Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of triazole derivatives, including those similar to this compound. Results indicated a significant reduction in fungal growth at low concentrations, suggesting strong antifungal potential (Smith et al., 2023).
  • Cytotoxicity Assessment : In a study conducted by Lee et al. (2023), the cytotoxic effects of various triazole compounds were tested against human cancer cell lines. The findings revealed that compounds with similar structures to our target compound exhibited IC50 values indicative of potent anticancer activity.
  • Mechanistic Insights : Research published in Pharmaceutical Biology explored the mechanism of action for triazole derivatives against bacterial pathogens. It was found that these compounds disrupt metabolic pathways essential for bacterial survival (Johnson et al., 2022).

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